molecular formula C7H15NO2 B034230 2-(Aminomethyl)-4-methylpentanoic acid CAS No. 100869-07-6

2-(Aminomethyl)-4-methylpentanoic acid

Cat. No. B034230
CAS RN: 100869-07-6
M. Wt: 145.2 g/mol
InChI Key: IAXQYBCPMFDMOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(aminomethyl)-4-methylpentanoic acid, including its stereoisomers, involves several chemical reactions, such as the Friedel–Crafts reaction, crotylboration, and stereoselective synthesis. Notably, methods have been developed for the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, highlighting the chemical versatility of this compound (Giordano et al., 1999). Another synthesis route involves the Michael reaction and subsequent reactions to produce 2-methyl-4-phenylpentanedioic acid, demonstrating the compound's capacity for complex chemical transformations (Natekar & Samant, 2010).

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)-4-methylpentanoic acid and its derivatives has been elucidated through various analyses, including X-ray crystallography. For instance, studies on diastereoisomeric molecular compounds of N-acetyl-2-amino-3-methylpentanoic acids reveal insights into the compound's stereochemistry and hydrogen bonding patterns (Yajima et al., 2009).

Chemical Reactions and Properties

2-(Aminomethyl)-4-methylpentanoic acid undergoes various chemical reactions, illustrating its reactivity. These include intermolecular Friedel–Crafts reactions and transformations into different stereoisomers through selective synthesis methods (Bates & Gangwar, 1993). Its chemical properties, such as the ability to form stable complexes with metals, also underline its potential in biochemical applications (Ejidike & Ajibade, 2015).

Physical Properties Analysis

The physical properties of 2-(aminomethyl)-4-methylpentanoic acid, such as solubility and crystallinity, can be inferred from studies on similar compounds. For example, the crystalline structure of (2S,3S)-2-amino-3-methylpentanoic acid provides insight into the compound's solid-state properties and potential interactions in crystalline forms (Curland et al., 2018).

Chemical Properties Analysis

The reactivity of 2-(aminomethyl)-4-methylpentanoic acid towards various chemical reagents and conditions highlights its chemical properties. This includes its role in forming Schiff bases, engaging in stereoselective reactions, and its behavior in enzymatic reactions, demonstrating its multifaceted chemical nature (Silverman et al., 1986).

Safety And Hazards

The safety and hazards associated with a specific amino acid would depend on its specific structure and properties . In general, amino acids are considered safe for consumption, although excessive intake can lead to health issues .

Future Directions

The study of amino acids and their derivatives continues to be a vibrant field of research, with potential applications in drug development, biochemistry, and materials science .

properties

IUPAC Name

2-(aminomethyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXQYBCPMFDMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598226
Record name 2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4-methylpentanoic acid

CAS RN

100869-07-6
Record name 2-(Aminomethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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